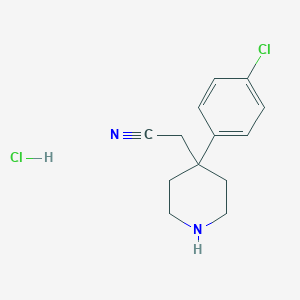
4-(4-(Fluoromethyl)-1H-1,2,3-triazol-1-yl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-(Fluoromethyl)-1H-1,2,3-triazol-1-yl)butanoic acid is a synthetic organic compound that features a triazole ring substituted with a fluoromethyl group and a butanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Fluoromethyl)-1H-1,2,3-triazol-1-yl)butanoic acid typically involves the formation of the triazole ring through a Huisgen cycloaddition reaction between an azide and an alkyne. The fluoromethyl group can be introduced via nucleophilic substitution reactions using fluoromethylating agents. The butanoic acid moiety is often incorporated through esterification or amidation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-(4-(Fluoromethyl)-1H-1,2,3-triazol-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the triazole ring to a dihydrotriazole.
Substitution: The fluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce dihydrotriazoles.
科学的研究の応用
4-(4-(Fluoromethyl)-1H-1,2,3-triazol-1-yl)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用機序
The mechanism of action of 4-(4-(Fluoromethyl)-1H-1,2,3-triazol-1-yl)butanoic acid involves its interaction with specific molecular targets. The triazole ring can act as a ligand for metal ions, facilitating catalytic reactions. The fluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets. The butanoic acid moiety can participate in hydrogen bonding and electrostatic interactions, stabilizing the compound’s binding to its targets.
類似化合物との比較
Similar Compounds
4-(4-Fluorophenyl)-1H-1,2,3-triazole: Similar triazole ring structure but lacks the butanoic acid moiety.
4-(4-(Chloromethyl)-1H-1,2,3-triazol-1-yl)butanoic acid: Similar structure but with a chloromethyl group instead of a fluoromethyl group.
4-(4-(Methyl)-1H-1,2,3-triazol-1-yl)butanoic acid: Similar structure but with a methyl group instead of a fluoromethyl group.
Uniqueness
4-(4-(Fluoromethyl)-1H-1,2,3-triazol-1-yl)butanoic acid is unique due to the presence of the fluoromethyl group, which can significantly alter its chemical and physical properties compared to similar compounds. The fluorine atom’s high electronegativity and small size can enhance the compound’s stability and reactivity, making it a valuable building block in various applications.
特性
分子式 |
C7H10FN3O2 |
|---|---|
分子量 |
187.17 g/mol |
IUPAC名 |
4-[4-(fluoromethyl)triazol-1-yl]butanoic acid |
InChI |
InChI=1S/C7H10FN3O2/c8-4-6-5-11(10-9-6)3-1-2-7(12)13/h5H,1-4H2,(H,12,13) |
InChIキー |
UKSROCYQRHDXIW-UHFFFAOYSA-N |
正規SMILES |
C1=C(N=NN1CCCC(=O)O)CF |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


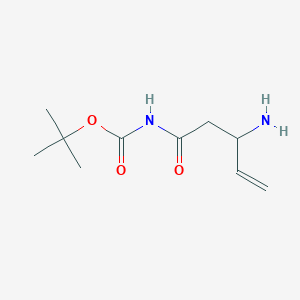

![5-(tert-Butyl)-5,6-dihydropyrrolo[3,4-c]pyrazol-4(2H)-one](/img/structure/B13337626.png)
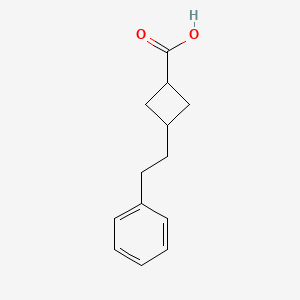

![(1R,6R)-3-Azabicyclo[4.1.0]heptan-1-ol](/img/structure/B13337657.png)
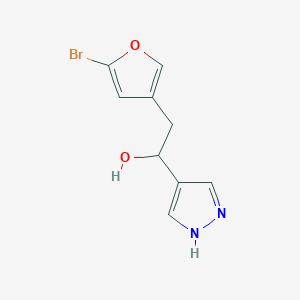
![2-chloro-N-[2-(dimethylamino)ethyl]pyrimidin-4-amine](/img/structure/B13337664.png)
![4-Iodo-5,6-dimethyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-benzo[d]imidazole](/img/structure/B13337676.png)
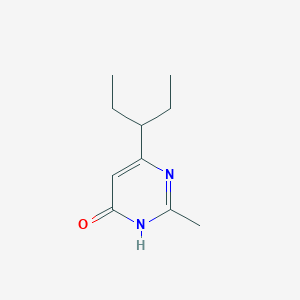
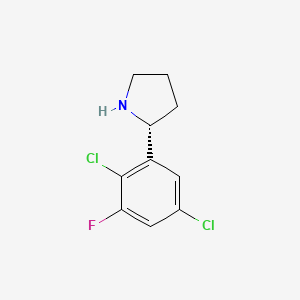
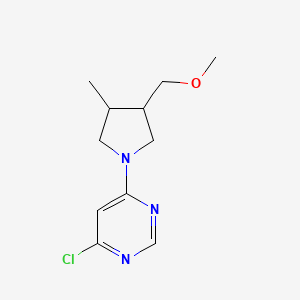
![2-(Tetrahydro-2H-pyran-2-yl)-3H-imidazo[4,5-c]pyridine](/img/structure/B13337693.png)
